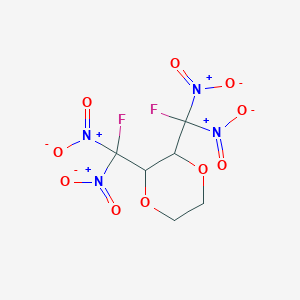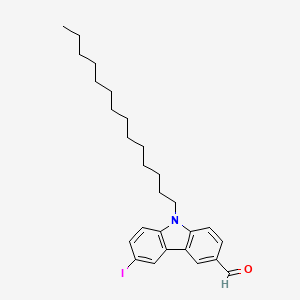
6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, materials science, and organic electronics. The unique structure of this compound, which includes an iodine atom and a long tetradecyl chain, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde typically involves multiple steps, starting from commercially available carbazole derivatives. One common method includes:
Iodination: Introduction of the iodine atom at the 6-position of the carbazole ring using iodine and an oxidizing agent such as iodic acid.
Alkylation: Attachment of the tetradecyl chain at the 9-position through a Friedel-Crafts alkylation reaction using tetradecyl chloride and a Lewis acid catalyst like aluminum chloride.
Formylation: Introduction of the formyl group at the 3-position using a Vilsmeier-Haack reaction, which involves the reaction of the iodinated and alkylated carbazole with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium cyanide in DMSO.
Major Products Formed
Oxidation: 6-Iodo-9-tetradecyl-9H-carbazole-3-carboxylic acid.
Reduction: 6-Iodo-9-tetradecyl-9H-carbazole-3-methanol.
Substitution: 6-Azido-9-tetradecyl-9H-carbazole-3-carbaldehyde or 6-Cyano-9-tetradecyl-9H-carbazole-3-carbaldehyde.
Applications De Recherche Scientifique
6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic photovoltaic cells.
Mécanisme D'action
The mechanism of action of 6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde depends on its specific application. In biological systems, it may exert its effects through:
Molecular Targets: Interacting with specific proteins or enzymes, such as kinases or transcription factors, to modulate their activity.
Pathways Involved: Influencing cellular signaling pathways, such as the p53 pathway, to induce apoptosis or inhibit cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through reactivation of the p53 pathway.
9H-Carbazole-3-carbaldehyde: Exhibits significant cytotoxic activity against various tumor cell lines.
6-((4-(Diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde: Used in photopolymerization applications.
Uniqueness
6-Iodo-9-tetradecyl-9H-carbazole-3-carbaldehyde is unique due to the presence of the iodine atom and the long tetradecyl chain, which impart distinct chemical and physical properties. These features enhance its solubility, stability, and reactivity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
188740-69-4 |
|---|---|
Formule moléculaire |
C27H36INO |
Poids moléculaire |
517.5 g/mol |
Nom IUPAC |
6-iodo-9-tetradecylcarbazole-3-carbaldehyde |
InChI |
InChI=1S/C27H36INO/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-29-26-16-14-22(21-30)19-24(26)25-20-23(28)15-17-27(25)29/h14-17,19-21H,2-13,18H2,1H3 |
Clé InChI |
XIXDMTAWCSZKAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


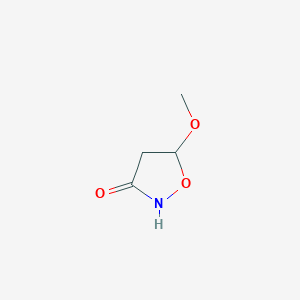
![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
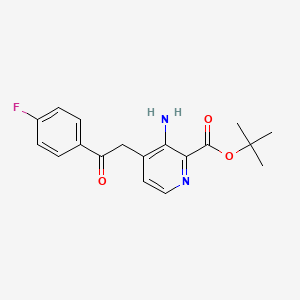
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
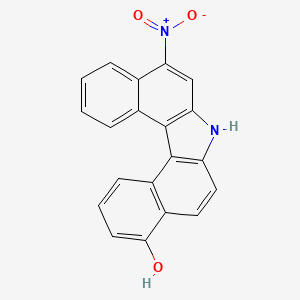
![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
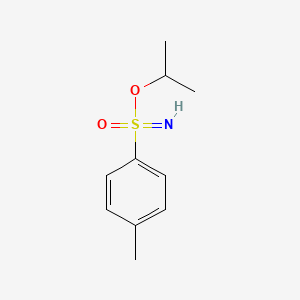
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
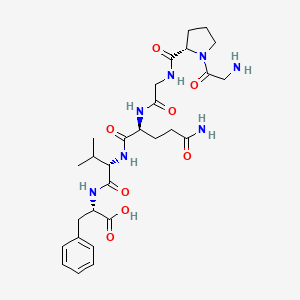

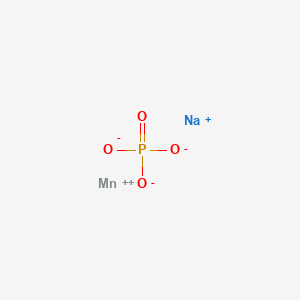
![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
